3-cyclopropyl-5-nitro-1H-pyrazole

Description

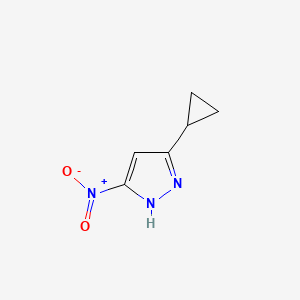

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-5-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c10-9(11)6-3-5(7-8-6)4-1-2-4/h3-4H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSMOTWWAYPQLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NNC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201299652 | |

| Record name | 3-Cyclopropyl-5-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201299652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326827-23-0 | |

| Record name | 3-Cyclopropyl-5-nitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326827-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclopropyl-5-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201299652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-cyclopropyl-5-nitro-1H-pyrazole chemical properties

An In-Depth Technical Guide to 3-Cyclopropyl-5-nitro-1H-pyrazole: Core Chemical Properties and Synthetic Insights for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazole scaffold is a privileged structure in pharmacology, known for a wide spectrum of biological activities.[1][2] The incorporation of a cyclopropyl group and a nitro moiety introduces unique electronic and steric properties that are valuable for modulating pharmacokinetic and pharmacodynamic profiles. This document delineates the compound's core chemical properties, spectroscopic signature, a validated synthetic route, and key reactivity considerations. It is intended to serve as a foundational resource for scientists leveraging this molecule as a building block in the synthesis of novel therapeutic agents.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole and its derivatives are five-membered aromatic heterocycles that form the core of numerous approved pharmaceutical agents, including the anti-inflammatory drug celecoxib and the kinase inhibitor ruxolitinib.[1][2] The pyrazole nucleus is metabolically stable and serves as a versatile scaffold for creating compounds with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]

The subject of this guide, this compound, combines three key structural features:

-

The Pyrazole Ring: A stable, aromatic core that acts as a versatile chemical scaffold.

-

The Cyclopropyl Group: A small, strained ring that can improve metabolic stability, enhance binding affinity, and modulate lipophilicity. Its incorporation into drug candidates is a common strategy in medicinal chemistry.[5]

-

The Nitro Group: A strong electron-withdrawing group that significantly influences the electronic properties of the pyrazole ring. It serves as a key synthetic handle, most notably for its reduction to an amino group, which opens up a vast chemical space for further functionalization.[6][7]

Understanding the interplay of these functional groups is critical for the strategic design of novel molecules in drug discovery programs.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a five-membered pyrazole ring substituted at the C3 position with a cyclopropyl ring and at the C5 position with a nitro group.

Caption: Molecular structure of this compound.

Data Summary

The following table summarizes the key computed and known properties of the molecule.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₆H₇N₃O₂ | Calculated |

| Molecular Weight | 153.14 g/mol | Calculated |

| CAS Number | 915399-74-9 | [8] |

| Physical Form | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | Inferred |

Spectroscopic Profile (Predicted)

While specific experimental spectra for this exact compound are not widely published, a profile can be accurately predicted based on the analysis of its constituent functional groups and data from closely related analogues like 3-nitro-1H-pyrazole.[9]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring, the N-H proton, and the cyclopropyl group.

-

N-H Proton: A broad singlet appearing far downfield, likely >13 ppm (in DMSO-d₆), similar to related nitropyrazoles.[9]

-

Pyrazole C4-H: A singlet in the aromatic region, estimated around 7.0-7.5 ppm.

-

Cyclopropyl Protons: A set of multiplets in the upfield region (approx. 0.7-2.0 ppm) corresponding to the methine and methylene protons of the cyclopropyl ring.[10]

-

-

¹³C NMR: The carbon spectrum will reflect the electron-withdrawing effect of the nitro group. The C5 carbon, directly attached to the nitro group, will be significantly deshielded. Carbons of the cyclopropyl ring will appear in the upfield region (<30 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the key functional groups.

-

N-H Stretch: A broad band around 3100-3300 cm⁻¹.

-

C-H Stretch (Aromatic/Cyclopropyl): Bands around 2900-3100 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong, characteristic bands around 1550 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

-

C=N/C=C Stretch (Pyrazole Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would be suitable. The molecular ion peak (M⁺) would be observed at m/z 153. In positive ion mode ESI-MS, a prominent [M+H]⁺ peak at m/z 154 would be expected.

Synthesis and Reactivity

The synthesis and reactivity of this compound are governed by the chemistry of the pyrazole ring and its substituents.

Recommended Synthetic Protocol

A reliable method for the preparation of this compound proceeds from its amino precursor, 3-cyclopropyl-5-amino-1H-pyrazole.[10] This transformation is a variation of the Sandmeyer reaction, where a primary aromatic amine is converted to a diazonium salt and subsequently substituted.

Sources

- 1. cris.technion.ac.il [cris.technion.ac.il]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchr.org [jchr.org]

- 4. academicstrive.com [academicstrive.com]

- 5. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound 1G - OR922033-1G [dabos.com]

- 9. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 10. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Cyclopropyl-5-nitro-1H-pyrazole: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. Its unique structural and electronic properties allow for diverse functionalization, leading to a wide array of biologically active compounds. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity, while a nitro group can act as a key pharmacophore or a synthetic handle for further chemical transformations. This guide provides a comprehensive technical overview of 3-cyclopropyl-5-nitro-1H-pyrazole, a molecule of significant interest in the exploration of novel therapeutic agents.

Part 1: Core Compound Profile

Chemical Structure and CAS Number

The structure of this compound is characterized by a central pyrazole ring substituted with a cyclopropyl group at the 3-position and a nitro group at the 5-position.

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted and Inferred)

Specific, experimentally determined physicochemical data for this compound is not extensively published. However, we can infer its likely properties based on its structure and data from its precursor and related analogs.

| Property | Precursor: 3-cyclopropyl-1H-pyrazol-5-amine | Analog: 3-Nitro-1H-pyrazole | Target: this compound (Predicted) |

| Molecular Formula | C₆H₉N₃ | C₃H₃N₃O₂ | C₆H₈N₄O₂ |

| Molecular Weight | 123.16 g/mol [2] | 113.08 g/mol [3] | 168.15 g/mol |

| Appearance | Liquid | Tan solid[4] | Likely a solid at room temperature |

| Solubility | Expected to have low aqueous solubility and good solubility in organic solvents like acetone, ethyl acetate, and dichloromethane. | ||

| Density | 1.159 g/mL at 25 °C | Expected to be denser than its amino precursor. |

Part 2: Synthesis and Methodology

The most direct and documented route to this compound is through the chemical modification of its amino precursor, 3-cyclopropyl-1H-pyrazol-5-amine[5]. This transformation involves a diazotization reaction followed by a nitro-de-diazotization.

Synthetic Workflow Overview

Caption: Synthetic workflow from the amino precursor to the nitro derivative.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the conversion of aminopyrazoles to nitropyrazoles[5].

Materials:

-

3-cyclopropyl-1H-pyrazol-5-amine (CAS: 175137-46-9)

-

Sodium nitrite (NaNO₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Copper(I) oxide (Cu₂O)

-

Deionized water

-

Ice

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-cyclopropyl-1H-pyrazol-5-amine in a mixture of water and concentrated sulfuric acid, maintaining the temperature at 0°C with an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture, ensuring the temperature does not exceed 5°C.

-

Stir the mixture at 0°C for an additional 30 minutes after the addition is complete to ensure the full formation of the pyrazole-5-diazonium salt intermediate.

-

-

Nitro-de-diazotization:

-

In a separate flask, prepare a suspension of copper(I) oxide in a solution of sodium nitrite in water, and cool it to 0°C.

-

Slowly add the previously prepared diazonium salt solution to the copper(I) oxide suspension. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Extract the reaction mixture with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Causality and Self-Validation:

-

Low Temperature: The diazotization reaction is performed at low temperatures to prevent the premature decomposition of the unstable diazonium salt intermediate[6][7].

-

Acidic Medium: A strong acid like sulfuric acid is essential for the in-situ generation of nitrous acid (HNO₂) from sodium nitrite, which is the active diazotizing agent[7][8].

-

Copper(I) Oxide Catalyst: Copper salts are known to catalyze the decomposition of diazonium salts and facilitate the substitution with the nitro group in a Sandmeyer-type reaction.

-

Purity Assessment: The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC. The disappearance of the amino group protons and the appearance of characteristic signals for the nitropyrazole in the NMR spectrum, along with the correct molecular ion peak in the mass spectrum, will validate the successful synthesis.

Part 3: Potential Applications and Research Directions

While specific biological studies on this compound are not widely reported, its structural motifs suggest significant potential in drug discovery and development.

Anticancer Research

The precursor, 3-cyclopropyl-1H-pyrazol-5-amine, is a key intermediate in the synthesis of compounds with potential antitumor activity[5]. Furthermore, numerous studies have highlighted the antiproliferative effects of various pyrazole derivatives against cancer cell lines. The introduction of the nitro group can modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets. Research into the anticancer activity of this compound and its derivatives is a logical and promising avenue for investigation.

Antimicrobial and Anti-inflammatory Agents

The pyrazole scaffold is a common feature in many antimicrobial and anti-inflammatory drugs. The combination of the pyrazole core, the metabolically robust cyclopropyl group, and the electron-withdrawing nitro group could lead to novel compounds with potent activity in these areas.

Part 4: Safety and Handling

No specific safety data sheet (SDS) for this compound is readily available. Therefore, it must be handled with the precautions appropriate for a new chemical entity and by referencing the safety profiles of structurally related compounds.

Inferred Hazards (based on analogs like 3-nitro-1H-pyrazole):

-

Acute Toxicity: May be harmful if swallowed[3].

-

Skin and Eye Irritation: May cause skin irritation and serious eye damage[3].

-

General Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a synthetically accessible compound with significant potential for further exploration in medicinal chemistry. This guide provides a foundational understanding of its structure, synthesis, and potential applications, grounded in the established chemistry of pyrazole derivatives. The detailed synthetic protocol and the discussion of the rationale behind the experimental choices offer a solid starting point for researchers interested in synthesizing and investigating this and related molecules. Further studies are warranted to fully elucidate its physicochemical properties, biological activity, and safety profile.

References

Sources

- 1. This compound 1G - OR922033-1G [dabos.com]

- 2. 3-cyclopropyl-1H-pyrazol-5-amine | C6H9N3 | CID 2758014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 5. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. byjus.com [byjus.com]

- 8. Diazotization Reaction Mechanism [unacademy.com]

Spectral Characterization of 3-cyclopropyl-5-nitro-1H-pyrazole: A Technical Guide

Introduction

3-cyclopropyl-5-nitro-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The unique combination of a compact, rigid cyclopropyl group and an electron-withdrawing nitro group on the pyrazole scaffold imparts distinct electronic and steric properties. These features can influence molecular interactions, making it a valuable building block in the design of novel therapeutic agents and functional materials.[1] Accurate structural elucidation and purity assessment are paramount for any application, necessitating a comprehensive analysis of its spectral properties.

This in-depth technical guide provides a detailed exposition of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The content herein is curated for researchers, scientists, and drug development professionals, offering not just the spectral data itself, but also the underlying principles and experimental considerations for its acquisition and interpretation. The protocols and interpretations are presented to be self-validating, grounded in established spectroscopic principles.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its key functional groups, dictates its characteristic spectral fingerprint. The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. The tautomeric nature of the N-H proton in pyrazoles is a crucial consideration in spectral analysis.[2]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for a novel pyrazole derivative is outlined below. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for pyrazoles due to its ability to solubilize the compound and slow down N-H proton exchange, allowing for its observation.[3]

Caption: Standardized workflow for NMR data acquisition.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~14.0 | br s | 1H | N-H |

| ~7.0 | s | 1H | C4-H |

| ~2.2 | m | 1H | Cyclopropyl CH |

| ~1.1 | m | 2H | Cyclopropyl CH₂ |

| ~0.9 | m | 2H | Cyclopropyl CH₂ |

Interpretation:

-

The broad singlet at a downfield chemical shift (~14.0 ppm) is characteristic of the acidic N-H proton of the pyrazole ring.[2]

-

A singlet at approximately 7.0 ppm is assigned to the proton at the C4 position of the pyrazole ring.

-

The cyclopropyl protons exhibit complex multiplets in the upfield region. The methine proton (CH) is expected to be the most deshielded, appearing around 2.2 ppm. The two sets of diastereotopic methylene protons (CH₂) will appear as multiplets around 1.1 and 0.9 ppm.[4]

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C5-NO₂ |

| ~145 | C3-cyclopropyl |

| ~110 | C4 |

| ~10 | Cyclopropyl CH |

| ~8 | Cyclopropyl CH₂ |

Interpretation:

-

The carbon atom attached to the nitro group (C5) is expected to be significantly deshielded, appearing around 155 ppm.

-

The carbon attached to the cyclopropyl group (C3) will also be downfield, around 145 ppm.

-

The C4 carbon of the pyrazole ring is anticipated to have a chemical shift of approximately 110 ppm.[5]

-

The cyclopropyl carbons will be in the upfield region, with the methine carbon around 10 ppm and the methylene carbons around 8 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Caption: Workflow for ATR-IR data acquisition.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3300 | Medium, Broad | N-H stretch |

| 3000-3100 | Medium | C-H stretch (aromatic and cyclopropyl) |

| 1530-1560 | Strong | Asymmetric NO₂ stretch |

| 1475-1550 | Medium | C=N and C=C stretch (pyrazole ring) |

| 1340-1380 | Strong | Symmetric NO₂ stretch |

Interpretation:

-

A broad absorption in the region of 3100-3300 cm⁻¹ is indicative of the N-H stretching vibration.[6]

-

C-H stretching vibrations for both the pyrazole ring and the cyclopropyl group are expected just above 3000 cm⁻¹.[7]

-

The strong absorptions at approximately 1545 cm⁻¹ and 1360 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.[8]

-

Stretching vibrations of the C=N and C=C bonds within the pyrazole ring typically appear in the 1475-1550 cm⁻¹ region.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.

Caption: General workflow for EI-MS data acquisition.

Mass Spectral Data

| m/z | Possible Fragment |

| 153 | [M]⁺ |

| 123 | [M - NO]⁺ |

| 107 | [M - NO₂]⁺ |

| 80 | [M - NO₂ - HCN]⁺ |

| 66 | [Cyclopropyl-C≡N-N]⁺ |

| 41 | [Cyclopropyl cation]⁺ |

Interpretation: The fragmentation of pyrazole derivatives is highly dependent on the nature and position of the substituents.[10] For this compound, the molecular ion peak [M]⁺ is expected at m/z 153. Common fragmentation pathways for nitropyrazoles involve the loss of NO (m/z 123) and NO₂ (m/z 107).[11][12] Subsequent fragmentation of the pyrazole ring can lead to the loss of HCN, resulting in a fragment at m/z 80. The presence of the cyclopropyl group may lead to characteristic fragments at m/z 66 and a prominent cyclopropyl cation at m/z 41.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous characterization of its molecular structure. The data and protocols presented in this guide offer a robust framework for researchers in the fields of chemical synthesis, drug discovery, and materials science to confidently identify and utilize this important heterocyclic compound. The interplay of the cyclopropyl and nitro substituents on the pyrazole core results in a unique spectral signature that is readily interpretable through the application of fundamental spectroscopic principles.

References

- Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(2), 265-268.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018).

- Santos, I. C., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.

- Mass spectrometric study of some pyrazoline derivatives. (1998). Rapid Communications in Mass Spectrometry, 12(12), 833-836.

- Jin, Y., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(16), 4967.

-

SpectraBase. (n.d.). 3-cyclopropyl-1-[(3-nitrophenyl)sulfonyl]-1H-pyrazole. John Wiley & Sons, Inc. Retrieved from [Link]

- Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. (2011). Recent Patents on Anti-Cancer Drug Discovery, 6(2), 186-195.

-

Mass fragmentation pattern of compound 4l. (2013). ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitropyrazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Larina, L. I., & Lopyrev, V. A. (2009). ¹³C NMR chemical shifts (ppm) of C-nitropyrazoles. ResearchGate. Retrieved from [Link]

-

FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). (2018). ResearchGate. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][10][11][13]triazin-7(6H)-ones and Derivatives. (2020). Molecules, 25(18), 4239.

- AIST. (n.d.). 1-PROPYLCARBONYL-3-(2-NITRO-5-CHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE.

-

NH / CH stretching region of the IR spectrum of pyrazole. (2009). ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-5-hydroxypyrazole. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole. NIST Chemistry WebBook. Retrieved from [Link]

- Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. (2020). Asian Journal of Pharmaceutical and Clinical Research, 13(10), 84-89.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2021). Molecules, 26(10), 2873.

-

Synethsis and characterization of 3-nitropyrazole and its salts. (2013). ResearchGate. Retrieved from [Link]

- Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.

-

PubChem. (n.d.). 3-cyclopropyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole. NIST Chemistry WebBook. Retrieved from [Link]

- Begtrup, M. (1974). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica B, 28, 61-72.

- Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657.

-

1H-NMR spectra: a) 1,3-diphenyl-5-pyrazolone, b)... (2021). ResearchGate. Retrieved from [Link]

-

iChemical. (n.d.). 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

Sources

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]

- 3. spectrabase.com [spectrabase.com]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-cyclopropyl-5-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of plausible synthetic pathways for 3-cyclopropyl-5-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis of this molecule can be approached through strategic functionalization of a pre-formed pyrazole ring or by constructing the ring from acyclic precursors. This document details two primary synthetic routes, supported by established chemical principles and literature precedents.

Pathway 1: Construction of the Cyclopropyl-Pyrazole Core Followed by Nitration

This classical and highly adaptable approach involves the initial synthesis of the 3-cyclopropyl-1H-pyrazole scaffold, followed by electrophilic nitration to introduce the nitro group at the 5-position.

Step 1: Synthesis of 1-cyclopropylbutane-1,3-dione

The key precursor for the pyrazole ring formation is a β-dicarbonyl compound, specifically 1-cyclopropylbutane-1,3-dione. This intermediate can be efficiently prepared via a Claisen condensation reaction between cyclopropyl methyl ketone and an acetate ester, such as ethyl acetate.

Mechanism: The reaction is base-catalyzed, typically using a strong base like sodium ethoxide. The base abstracts a proton from the α-carbon of cyclopropyl methyl ketone to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetate. Subsequent elimination of the ethoxide group yields the desired 1-cyclopropyl-1,3-dione.[1][2]

Experimental Protocol: Synthesis of 1-cyclopropylbutane-1,3-dione [2]

-

To a stirred solution of cyclopropyl methyl ketone (8.4 g, 0.1 mol) in 100 mL of ethyl acetate under a nitrogen atmosphere, add a 21 wt% solution of sodium ethoxide in ethanol (39 mL, 0.1 mol) dropwise.

-

Fit the flask with a condenser and a Dean-Stark trap to remove the ethanol by azeotropic distillation. Add more ethyl acetate as needed.

-

After approximately three hours, when the temperature of the distillate reaches 75°C, allow the reaction to cool and stand overnight.

-

Collect the precipitated white solid by filtration.

-

Dissolve the solid in water and acidify the solution at 0°C with 10% aqueous hydrochloric acid.

-

Extract the aqueous solution three times with diethyl ether.

-

Combine the ether extracts, dry over magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield 1-cyclopropyl-1,3-dione as an oil. The product can be used in the next step without further purification.

Step 2: Knorr Pyrazole Synthesis of 3-cyclopropyl-1H-pyrazole

The synthesized 1-cyclopropyl-1,3-dione is then subjected to a cyclocondensation reaction with hydrazine, a classic method known as the Knorr pyrazole synthesis, to form the pyrazole ring.[3][4][5][6]

Mechanism: The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of one of the carbonyl groups with hydrazine. This is followed by an intramolecular cyclization where the remaining amino group of the hydrazine attacks the second carbonyl group. Dehydration of the resulting cyclic intermediate leads to the aromatic 3-cyclopropyl-1H-pyrazole.[3] The use of unsymmetrical diketones can lead to regioisomers, but in this case, the desired 3-cyclopropyl-1H-pyrazole is the major product. The regioselectivity can be influenced by the reaction conditions, and the use of fluorinated alcohols as solvents has been shown to improve regioselectivity in some cases.[7]

Experimental Protocol: Synthesis of 3-cyclopropyl-1H-pyrazole

-

Dissolve 1-cyclopropyl-1,3-dione (3.5 g, purity ~75%, approx. 0.021 mol) in ethanol.

-

Add hydrazine hydrate (1.1 g, 0.022 mol) to the solution.

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 3-cyclopropyl-1H-pyrazole.

Step 3: Nitration of 3-cyclopropyl-1H-pyrazole

The final step in this pathway is the electrophilic nitration of the 3-cyclopropyl-1H-pyrazole. This is typically achieved using a mixture of fuming nitric acid and concentrated sulfuric acid.

Mechanism: The nitration of pyrazoles is a well-established electrophilic aromatic substitution. In a strongly acidic medium, sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The pyrazole ring, being an electron-rich heterocycle, is then attacked by the nitronium ion. The position of nitration is influenced by the electronic properties of the substituents on the ring. For 1-phenylpyrazole, nitration with mixed acids occurs at the para-position of the phenyl ring, suggesting that the reaction proceeds through the conjugate acid of the pyrazole.[8] However, for an unsubstituted pyrazole, nitration typically occurs at the 4-position.[9] The presence of the electron-donating cyclopropyl group at the 3-position is expected to direct the incoming nitro group to the 5-position.

Experimental Protocol: Nitration of 3-cyclopropyl-1H-pyrazole [10][11]

Caution: This reaction involves the use of strong, corrosive acids and is highly exothermic. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Cool a mixture of concentrated sulfuric acid (e.g., 5 mL) to 0°C in an ice bath.

-

Slowly add fuming nitric acid (e.g., 2 mL) to the sulfuric acid with constant stirring, maintaining the temperature at 0°C.

-

In a separate flask, dissolve 3-cyclopropyl-1H-pyrazole (1.08 g, 0.01 mol) in concentrated sulfuric acid at 0°C.

-

Slowly add the nitrating mixture (from step 2) dropwise to the pyrazole solution, ensuring the temperature does not rise above 5°C.

-

After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Pathway 2: Synthesis via 3-cyclopropyl-5-amino-1H-pyrazole

An alternative and potentially more direct route, as suggested by patent literature, involves the synthesis of 3-cyclopropyl-5-amino-1H-pyrazole, followed by the conversion of the amino group to a nitro group.

Step 1: Synthesis of 3-cyclopropyl-5-amino-1H-pyrazole

3-Amino-5-cyclopropyl-1H-pyrazole is a commercially available compound. However, it can also be synthesized through the condensation of a β-ketonitrile with hydrazine.[12]

Mechanism: This synthesis is analogous to the Knorr pyrazole synthesis. The reaction of a β-ketonitrile, such as 3-cyclopropyl-3-oxopropanenitrile, with hydrazine proceeds via the formation of a hydrazone at the keto group, followed by an intramolecular cyclization of the amino group onto the nitrile carbon. This cyclization forms the 5-aminopyrazole ring.[12]

Step 2: Conversion of the Amino Group to a Nitro Group

The conversion of an aromatic amino group to a nitro group can be challenging. A common method to achieve this transformation is through a Sandmeyer-type reaction.[13][14][15][16][17] This involves the diazotization of the amino group followed by treatment with a nitrite source in the presence of a copper catalyst.

Mechanism: The Sandmeyer reaction begins with the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This diazonium salt is then treated with a copper(I) salt, which facilitates a single-electron transfer to the diazonium ion, leading to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then reacts with a nitrite ion to form the nitroaromatic compound.

Experimental Protocol: Conversion of 3-cyclopropyl-5-amino-1H-pyrazole to this compound

Caution: Diazonium salts can be explosive when isolated in a dry state. These reactions should be carried out at low temperatures and with appropriate safety precautions.

-

Diazotization: Dissolve 3-cyclopropyl-5-amino-1H-pyrazole (1.23 g, 0.01 mol) in a cooled (0-5°C) aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid).

-

Slowly add a cooled aqueous solution of sodium nitrite (0.76 g, 0.011 mol) dropwise, maintaining the temperature between 0 and 5°C. Stir for 30 minutes.

-

Sandmeyer-type Reaction: In a separate flask, prepare a solution of sodium nitrite in water and add a copper(I) salt (e.g., copper(I) oxide).

-

Slowly add the cold diazonium salt solution to the nitrite/copper salt mixture with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.

Data Summary

| Step | Reactants | Reagents/Conditions | Product |

| Pathway 1, Step 1 | Cyclopropyl methyl ketone, Ethyl acetate | Sodium ethoxide, Ethanol, Azeotropic distillation | 1-cyclopropylbutane-1,3-dione |

| Pathway 1, Step 2 | 1-cyclopropylbutane-1,3-dione, Hydrazine hydrate | Ethanol, Reflux | 3-cyclopropyl-1H-pyrazole |

| Pathway 1, Step 3 | 3-cyclopropyl-1H-pyrazole | Fuming HNO₃, Conc. H₂SO₄, 0-5°C | This compound |

| Pathway 2, Step 1 | 3-cyclopropyl-3-oxopropanenitrile, Hydrazine hydrate | Ethanol, Reflux | 3-cyclopropyl-5-amino-1H-pyrazole |

| Pathway 2, Step 2 | 3-cyclopropyl-5-amino-1H-pyrazole | 1. NaNO₂, HCl, 0-5°C; 2. NaNO₂, Cu₂O | This compound |

Visualization of Synthetic Pathways

Sources

- 1. EP0668258A1 - Process for the preparation of 1-cyclopropylalkane-1,3-diones - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. name-reaction.com [name-reaction.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. 188. The kinetics and mechanism of heteroaromatic nitration. Part II. Pyrazole and imidazole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. soc.chim.it [soc.chim.it]

- 13. benchchem.com [benchchem.com]

- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 15. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Sandmeyer Reaction [organic-chemistry.org]

discovery and history of 3-cyclopropyl-5-nitro-1H-pyrazole

An In-Depth Technical Guide to 3-Cyclopropyl-5-nitro-1H-pyrazole: Discovery, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. While not a therapeutic agent itself, it serves as a crucial synthetic intermediate in the development of pharmacologically active molecules, particularly in oncology. This document details the compound's chemical identity, traces its first appearance in the public record, and provides a detailed, step-by-step analysis of its documented synthesis. Furthermore, it explores the chemical rationale behind the chosen synthetic strategy, discusses alternative theoretical pathways, and illustrates its application as a key building block in drug discovery workflows. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this specific pyrazole derivative.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is widely recognized as a "privileged scaffold" in medicinal chemistry due to its ability to participate in various non-covalent interactions with biological targets, its metabolic stability, and its synthetic tractability.[1][2] This has led to the incorporation of the pyrazole core into numerous approved drugs with diverse therapeutic applications, including anti-inflammatory agents, anticancer therapies, and antivirals.[3]

Within this important class of compounds, this compound emerges as a highly functionalized and valuable building block. The presence of a cyclopropyl group can enhance metabolic stability and binding affinity, while the nitro group is a versatile functional handle. It can be readily reduced to an amine, providing a key point for diversification and the construction of compound libraries. This guide focuses specifically on the history and synthesis of this intermediate, tracing its origins to pioneering work in the development of novel pyrazole-based therapeutics.

Chemical Identity and Physicochemical Properties

A clear identification of a chemical entity is foundational to any technical discussion. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| CAS Registry Number | 326827-23-0 | [4] |

| Molecular Formula | C₆H₇N₃O₂ | [4] |

| Molecular Weight | 153.14 g/mol | |

| Canonical SMILES | C1CC1C2=CC(=NN2)[O-] | [4] |

| InChI | InChI=1S/C6H7N3O2/c10-9(11)6-3-5(7-8-6)4-1-2-4/h3-4H,1-2H2,(H,7,8) | [4] |

| InChIKey | CTSMOTWWAYPQLU-UHFFFAOYSA-N | [4] |

Discovery and Historical Context

The first documented synthesis of this compound appears in a patent filed by Pharmacia & Upjohn in the late 1990s, which was granted as US Patent 6,218,418 B1.[5] The patent, titled "3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents," does not focus on the nitro-pyrazole as the final product, but rather describes its synthesis as a critical step (Example 5) in a larger synthetic sequence.

The research context was the pursuit of novel compounds for the treatment of cancer and other cell proliferative disorders.[5] The inventors were developing a library of N-acylated 3-cyclopropyl-5-amino-1H-pyrazoles. The synthesis of this compound was developed as a strategic route to obtain the necessary 3-cyclopropyl-5-amino-1H-pyrazole precursor in a clean and efficient manner, likely after the reduction of the nitro group. This highlights a common paradigm in medicinal chemistry where a stable, easily modified intermediate is synthesized to facilitate the rapid generation of diverse analogues for structure-activity relationship (SAR) studies.

Synthetic Methodologies

The synthesis of this compound is a multi-faceted topic. It involves not only the direct transformation leading to the final compound but also the logical construction of its precursors.

Foundational Chemistry: General Pyrazole Synthesis

The pyrazole ring itself is typically constructed via the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[6] This robust and versatile reaction, known as the Knorr pyrazole synthesis, allows for the introduction of various substituents at different positions of the ring. For the precursor to our target molecule, a plausible route would involve the reaction of a cyclopropyl-containing β-diketone with hydrazine, as illustrated in the conceptual diagram below.

Caption: Conceptual synthesis of the pyrazole core.

The Documented Synthesis: Oxidation of an Aminopyrazole

The method detailed in US Patent 6,218,418 B1 is not a direct nitration of the pyrazole ring, but rather an oxidation of the corresponding amino-pyrazole.[5] This choice is mechanistically significant. Direct nitration of pyrazoles can be aggressive and lead to mixtures of regioisomers or undesired N-nitration.[7][8] By starting with 3-cyclopropyl-5-amino-1H-pyrazole, the position of the incoming nitro group is precisely controlled.

The following protocol is adapted from "Example 5" of US Patent 6,218,418 B1.[5]

Starting Material: 3-Cyclopropyl-5-amino-1H-pyrazole (CAS 175137-46-9)[9][10]

Reagents and Solvents:

-

Sodium hydroxide (NaOH)

-

Sodium bicarbonate (NaHCO₃)

-

Potassium peroxymonosulfate (e.g., Oxone®)

-

Acetone

-

Water

Step-by-Step Procedure:

-

A solution of sodium hydroxide (2.7 g) in water (454 ml) is prepared and cooled to 0°C.

-

To this cold solution, 3-cyclopropyl-5-amino-1H-pyrazole (7.1 g, 0.058 mol) and sodium bicarbonate (46.5 g) are added.

-

After stirring for 10 minutes, a solution of acetone (337 ml) in water (221 ml) is added.

-

A solution of potassium peroxymonosulfate (125 g) in water (680 ml) is then added dropwise to the reaction mixture, maintaining the temperature between 0°C and 5°C.

-

The mixture is stirred at 0-5°C for 30 minutes after the addition is complete.

-

The reaction is quenched by the addition of a 10% sodium sulfite solution.

-

The resulting mixture is extracted with dichloromethane (DCM).

-

The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude solid is purified by slurrying in diethyl ether to afford this compound.

The choice of this synthetic route reflects a sophisticated approach to achieving the desired molecule. The oxidation of an amino group to a nitro group using an oxidant like potassium peroxymonosulfate (the active ingredient in Oxone®) is a powerful transformation that avoids the harsh, acidic conditions of typical nitrating mixtures (e.g., HNO₃/H₂SO₄).

Caption: Workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Base and Buffer (NaOH, NaHCO₃): The reaction is performed under basic buffered conditions to manage the pH. This is crucial for controlling the reactivity of the peroxymonosulfate and preventing potential side reactions.

-

Oxidizing Agent (Potassium Peroxymonosulfate): This is the key reagent that converts the electron-rich amino group (-NH₂) into the electron-deficient nitro group (-NO₂). It is preferred over traditional nitrating agents to ensure regioselectivity and avoid harsh acidity, which could potentially open the cyclopropyl ring.

-

Low Temperature (0-5°C): The reaction is exothermic and potentially hazardous. Maintaining a low temperature is critical for safety and for preventing the decomposition of the oxidant and the product.

-

Quenching (Sodium Sulfite): After the reaction, any excess oxidant must be safely neutralized. Sodium sulfite is a reducing agent that effectively quenches peroxymonosulfate.

Role as a Strategic Intermediate in Drug Discovery

The primary value of this compound is its function as a strategic intermediate. The nitro group is rarely desired in a final drug candidate due to potential toxicity, but it is an excellent precursor to the amino group, which is a versatile handle for further chemical modification.

The overall synthetic strategy employed in the patent literature is as follows:

-

Synthesize this compound as a stable, purifiable solid.

-

Reduce the nitro group to an amine (e.g., using catalytic hydrogenation or a reducing metal like SnCl₂) to yield 3-cyclopropyl-5-amino-1H-pyrazole.

-

Couple the resulting amine with a variety of carboxylic acids or their derivatives (e.g., acyl chlorides) to build a library of N-acylated pyrazoles for biological screening.

This workflow is visualized in the diagram below.

Caption: Use of the nitro-pyrazole as a key intermediate.

This strategy allows for late-stage diversification, a highly efficient approach in drug discovery where a common core intermediate is modified in the final steps to produce a wide range of test compounds.[5]

Conclusion

This compound is a textbook example of a strategic chemical intermediate whose value lies not in its own biological activity, but in its role as a precisely functionalized building block. Its documented history begins in the context of industrial anticancer research, where a regioselective and controlled synthesis was required to access a key amine precursor. The chosen synthetic route—oxidation of an aminopyrazole rather than direct nitration—demonstrates a nuanced understanding of heterocyclic chemistry, prioritizing control and safety over more conventional but potentially problematic methods. For researchers in modern drug discovery, understanding the synthesis and strategic application of such intermediates remains a cornerstone of creating novel and effective therapeutics.

References

- Title: 3(5)

-

Title: Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines Source: PubMed (Recent Pat Anticancer Drug Discov. 2011 May;6(2):186-95) URL: [Link]

-

Title: this compound Source: CAS Common Chemistry URL: [Link]

-

Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (PMC - NIH) URL: [Link]

-

Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds Source: Molecules (PMC - NIH) URL: [Link]

-

Title: Review on synthesis of nitropyrazoles Source: ResearchGate URL: [Link]

-

Title: Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications Source: ResearchGate URL: [Link]

-

Title: 3-cyclopropyl-1H-pyrazol-5-amine Source: PubChem URL: [Link]

-

Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications Source: Oriental Journal of Chemistry URL: [Link]

-

Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-Amino-5-cyclopropyl-1H-pyrazole 175137-46-9 [sigmaaldrich.com]

- 10. 3-cyclopropyl-1H-pyrazol-5-amine | C6H9N3 | CID 2758014 - PubChem [pubchem.ncbi.nlm.nih.gov]

tautomerism in 3-cyclopropyl-5-nitro-1H-pyrazole

An In-Depth Technical Guide to the Annular Tautomerism of 3-Cyclopropyl-5-nitro-1H-pyrazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The phenomenon of tautomerism, wherein a molecule exists as a mixture of readily interconvertible structural isomers, presents a formidable challenge and a critical consideration in modern drug discovery. The biological activity, pharmacokinetic profile, and physicochemical properties of a heterocyclic compound are intrinsically linked to its dominant tautomeric form. This guide provides a comprehensive technical framework for the investigation of annular prototropic , a representative asymmetrically substituted pyrazole. We will explore the theoretical underpinnings of pyrazole tautomerism, detail robust computational and experimental protocols for its characterization, and discuss the profound implications of tautomeric preference in the context of medicinal chemistry. This document is structured not as a rigid protocol, but as a logical, causality-driven exploration designed to empower researchers with the strategy and techniques required for definitive tautomeric analysis.

The Theoretical Landscape: Substituent Effects on Pyrazole Tautomerism

N-unsubstituted pyrazoles with different substituents at the C3 and C5 positions exist in a dynamic equilibrium between two distinct tautomeric forms. This process, known as annular prototropic tautomerism, involves the migration of a proton between the two ring nitrogen atoms.[1][2] The relative stability of these tautomers, and thus the position of the equilibrium, is governed by the electronic nature of the substituents.

For this compound, the two potential tautomers are:

-

Tautomer A: this compound

-

Tautomer B: 5-cyclopropyl-3-nitro-1H-pyrazole

The equilibrium is dictated by the interplay of the electron-donating cyclopropyl group and the strongly electron-withdrawing nitro group. General chemical principles suggest that electron-donating groups (EDGs) tend to favor the tautomer where the substituent is at the C3 position, while electron-withdrawing groups (EWGs) stabilize the tautomer with the substituent at the C5 position.[3][4] However, other studies propose that strong π-acceptor substituents, like a nitro group, prefer the C3 position to maximize conjugation with the N1-H tautomer.[3] This ambiguity underscores the necessity of a multi-faceted analytical approach.

Caption: Annular tautomeric equilibrium of this compound.

Predictive Insights: Computational Analysis

Before embarking on extensive experimental work, in silico analysis provides a powerful and cost-effective method to predict the relative stabilities of the tautomers and guide experimental design. Density Functional Theory (DFT) calculations are particularly well-suited for this purpose.

Causality Behind the Method: DFT calculations solve the electronic structure of a molecule to determine its ground-state energy. By calculating the energies of both tautomers, we can predict which form is more stable and by how much. Crucially, including a solvent model (e.g., Polarizable Continuum Model, PCM) is essential, as intermolecular interactions with the solvent can significantly influence the tautomeric equilibrium.[3][5]

Caption: Workflow for the computational prediction of tautomeric equilibrium.

Protocol 2.1: DFT Calculation of Tautomer Stabilities

-

Structure Generation: Build the 3D structures of both Tautomer A (this compound) and Tautomer B (5-cyclopropyl-3-nitro-1H-pyrazole) using molecular modeling software.

-

Method Selection: Employ a DFT functional and basis set known to perform well for heterocyclic systems, such as B3LYP/6-311++G(d,p) or M06-2X/6-311++G(d,p).[5][6]

-

Gas Phase Optimization: Perform a full geometry optimization followed by a frequency calculation for each tautomer in vacuo. The absence of imaginary frequencies confirms a true energy minimum.

-

Solvation Modeling: Using the gas-phase optimized geometries, perform single-point energy calculations incorporating a continuum solvent model (e.g., IEFPCM). Run these calculations for a series of solvents with varying polarities (e.g., Toluene, Chloroform, DMSO, Water) to simulate different experimental conditions.

-

Data Analysis: Extract the Gibbs Free Energies (G) for each tautomer in each environment. Calculate the energy difference (ΔG = GTautomer B - GTautomer A) to predict the equilibrium position.

Table 1: Hypothetical DFT Calculation Results

| Phase / Solvent | ΔE (kcal/mol) | ΔG (kcal/mol) | Predicted Dominant Tautomer |

| Gas Phase | +1.5 | +1.3 | Tautomer A |

| Toluene (ε=2.4) | +1.1 | +0.9 | Tautomer A |

| Chloroform (ε=4.8) | +0.6 | +0.5 | Tautomer A |

| DMSO (ε=47) | -0.8 | -1.0 | Tautomer B |

Note: Data is illustrative and represents a plausible outcome where the equilibrium shifts with solvent polarity.

Definitive Characterization: Experimental Methodologies

While computation provides a strong hypothesis, experimental validation is paramount. A combination of spectroscopic and crystallographic techniques provides a self-validating system for unambiguous tautomer identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution.[7] The chemical environments of the pyrazole ring carbons (C3, C4, C5) and the C4-proton are distinct in each tautomer, leading to different chemical shifts.

Causality Behind the Method: At room temperature, the rate of proton exchange between the two nitrogen atoms is often faster than the NMR timescale. This results in broad, time-averaged signals for the C3 and C5 positions, making it impossible to distinguish the tautomers.[3][8] By lowering the temperature, the exchange rate can be slowed sufficiently ("frozen out") to allow for the observation of separate, sharp signals for each individual tautomer.[9] The ratio of the integrated signal areas directly corresponds to the tautomeric population ratio.

Caption: Experimental workflow for variable-temperature (VT) NMR analysis.

-

Sample Preparation: Dissolve a precise amount of this compound in a deuterated solvent with a low freezing point (e.g., THF-d8, Toluene-d8, or CD2Cl2).

-

Initial Acquisition: Acquire standard 1H and 13C NMR spectra at room temperature (298 K). Note any significant broadening of the pyrazole ring signals.

-

Cooling and Equilibration: Gradually lower the NMR probe temperature in 10-20 K increments. Allow the sample to thermally equilibrate for at least 5-10 minutes at each new temperature before acquiring spectra.

-

Data Acquisition: Record 1H and 13C spectra at each temperature until the broad, averaged signals for C3/C5 resolve into two distinct sets of sharp signals, corresponding to Tautomer A and Tautomer B.

-

Quantification: At the lowest temperature where sharp signals are observed, carefully integrate the corresponding signals for each tautomer (e.g., the C4-H proton signals in the 1H spectrum). The ratio of the integrals provides the equilibrium constant, KT.

-

Structural Assignment: Perform 2D NMR experiments (HSQC, HMBC) at low temperature to unambiguously assign the 1H and 13C signals to their respective positions in each tautomer. For example, the C4-H proton will show an HMBC correlation to both C3 and C5, confirming their chemical shifts.[8]

X-Ray Crystallography

This technique provides the definitive structure of the molecule in the solid state.

Causality Behind the Method: X-ray diffraction analysis maps the electron density of a single crystal, revealing the precise atomic positions and connectivity. This gives an unambiguous picture of which tautomer is present. However, it is crucial to recognize that crystal packing forces may favor one tautomer, and this solid-state structure may not be the dominant form in solution.[3] Very rarely, two tautomers can co-exist in the same crystal.[3][10]

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Process the data to solve and refine the crystal structure. The resulting model will clearly show the location of the N-H proton, identifying the tautomer present in the crystal lattice.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable complementary technique for studying how the tautomeric equilibrium is affected by the solvent environment.

Causality Behind the Method: The two tautomers possess different systems of conjugation. The position of the electron-withdrawing nitro group relative to the rest of the pi-system will differ, resulting in distinct electronic transitions and, therefore, different absorption maxima (λmax).[11][12] By observing how λmax shifts in solvents of varying polarity and hydrogen-bonding capability, one can infer shifts in the tautomeric equilibrium.

-

Sample Preparation: Prepare dilute solutions (~10-5 M) of the compound in a range of solvents (e.g., cyclohexane, dioxane, acetonitrile, ethanol, DMSO).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

-

Data Analysis: Compare the λmax values and the overall spectral shapes across the different solvents. A significant shift in λmax correlated with solvent polarity or hydrogen-bonding ability is strong evidence of a shift in the tautomeric equilibrium.[11][12]

Implications for Drug Development

The precise characterization of the tautomeric state of a molecule like this compound is not merely an academic exercise. The dominant tautomer is the species that interacts with the biological target (e.g., an enzyme or receptor). Key molecular properties that govern a drug's efficacy and ADME (Absorption, Distribution, Metabolism, and Excretion) profile are tautomer-specific:

-

Receptor Binding: The arrangement of hydrogen bond donors and acceptors is different in each tautomer, leading to vastly different binding affinities.

-

pKa: The acidity of the N-H proton will differ between tautomers, affecting the molecule's ionization state at physiological pH.

-

Lipophilicity (LogP): The polarity and solvation properties of each tautomer are distinct, impacting membrane permeability and distribution.

-

Metabolic Stability: The metabolic fate of the molecule can depend on which tautomer is present, as different sites may be exposed to metabolizing enzymes.

Therefore, a thorough understanding and quantification of the tautomeric equilibrium in relevant biological media is a prerequisite for rational drug design and lead optimization.

Conclusion

The tautomerism of this compound represents a classic challenge in heterocyclic chemistry. The opposing electronic influences of the cyclopropyl and nitro substituents make a priori prediction difficult, mandating a rigorous, integrated analytical strategy. By combining the predictive power of DFT calculations with the definitive evidence from variable-temperature NMR, X-ray crystallography, and UV-Vis spectroscopy, researchers can achieve a complete and unambiguous characterization of the system. This knowledge is fundamental, enabling medicinal chemists to understand structure-activity relationships and optimize drug candidates with greater precision and confidence.

References

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). National Center for Biotechnology Information. Available at: [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2018). National Center for Biotechnology Information. Available at: [Link]

-

Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. (2019). PURKH. Available at: [Link]

-

The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (1995). Royal Society of Chemistry. Available at: [Link]

-

A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1987). Canadian Journal of Chemistry. Available at: [Link]

-

Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. (2022). National Center for Biotechnology Information. Available at: [Link]

-

Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. (2019). MDPI. Available at: [Link]

-

Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. (1995). Royal Society of Chemistry. Available at: [Link]

-

The use of NMR spectroscopy to study tautomerism. (2006). Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

-

Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. (2002). ResearchGate. Available at: [Link]

-

Pairs of tautomeric pyrazoles. (n.d.). ResearchGate. Available at: [Link]

-

Cu( ii )-mediated tautomerization for the pyrazole-nitrile coupling reaction. (2024). Dalton Transactions. Available at: [Link]

-

Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (n.d.). Slideshare. Available at: [Link]

-

Two tautomers in the same crystal: 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl). (2014). National Center for Biotechnology Information. Available at: [Link]

-

Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2010). ResearchGate. Available at: [Link]

-

Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). Encyclopedia.pub. Available at: [Link]

-

Structures and tautomerism of substituted pyrazoles studied in the supersonic jet expansion. (n.d.). ResearchGate. Available at: [Link]

-

Pyrazole structures can be described as two different tautomers. (n.d.). ResearchGate. Available at: [Link]

-

Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. (2003). ACS Publications. Available at: [Link]

-

The tautomerism of pyrazolines (dihydropyrazoles). (2015). ResearchGate. Available at: [Link]

-

Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (2017). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. (2021). Journal of Molecular Structure. Available at: [Link]

-

UV-Vis absorption spectrum of the enol tautomer (in blue) and emission spectrum of the keto tautomer (in red). (n.d.). ResearchGate. Available at: [Link]

-

N-cyclopropyl-3-(2-methoxyethoxy)-4-nitro-1H-pyrazole-5-carboxamide. (n.d.). Molbase. Available at: [Link]

- 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. (2001). Google Patents.

-

Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. (2019). National Center for Biotechnology Information. Available at: [Link]

-

Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. (2021). PubMed. Available at: [Link]

Sources

- 1. purkh.com [purkh.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. benchchem.com [benchchem.com]

- 9. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 10. Two tautomers in the same crystal: 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 12. pubs.acs.org [pubs.acs.org]

solubility of 3-cyclopropyl-5-nitro-1H-pyrazole in organic solvents

An In-depth Technical Guide to the Solubility of 3-cyclopropyl-5-nitro-1H-pyrazole in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

Solubility is a critical physicochemical parameter in the field of drug discovery and development, profoundly influencing a compound's bioavailability, formulation, and overall therapeutic potential.[1][2] This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the solubility of this compound, a heterocyclic compound of interest, in a range of common organic solvents. We delve into the molecular characteristics of the target compound, outline authoritative experimental protocols for solubility determination, and discuss the interpretation of solubility data. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the characterization and development of novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to clinical application, its aqueous and organic solvent solubility are pivotal characteristics. Poor solubility can lead to numerous challenges, including incomplete absorption, low bioavailability, and difficulties in creating viable formulations for preclinical and clinical studies.[1] Consequently, a thorough understanding and early assessment of a compound's solubility profile are essential to mitigate late-stage failures and de-risk development pipelines.[3]

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific compound of interest, this compound, combines this heterocyclic core with a bulky, non-polar cyclopropyl group and a highly polar, electron-withdrawing nitro group. This unique combination of functional groups presents an interesting case study for solubility, as these moieties exert opposing effects on the molecule's overall polarity and its ability to interact with various solvents. This guide will provide the foundational knowledge and practical steps required to systematically characterize its solubility.

Molecular Profile and Theoretical Solubility Considerations

To predict the solubility behavior of this compound, we must first analyze its structural features and their influence on intermolecular forces.

Molecular Structure:

-

Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The N-H group can act as a hydrogen bond donor, and the sp2-hybridized nitrogen can act as a hydrogen bond acceptor.[4][5][6] Pyrazoles themselves exhibit moderate polarity.[7]

-

Cyclopropyl Group: A small, non-polar, and rigid aliphatic ring. This group will increase the lipophilic character of the molecule, generally favoring solubility in non-polar organic solvents.

-

Nitro Group (-NO2): A strongly polar and electron-withdrawing group. It is a hydrogen bond acceptor but not a donor. Its presence significantly increases the molecule's polarity and dipole moment, which would suggest favorable interactions with polar solvents.

The fundamental principle governing solubility is "like dissolves like," which states that substances with similar intermolecular forces and polarity tend to be miscible or soluble in one another.[8][9][10][11][12] For this compound, a dichotomy exists: the non-polar cyclopropyl group favors dissolution in non-polar solvents (e.g., hexane, toluene), while the polar nitro group and pyrazole N-H favor dissolution in polar solvents (e.g., ethanol, DMSO). Therefore, its solubility profile across a range of solvents is not immediately obvious and must be determined empirically.

The ability to form hydrogen bonds between the solute and solvent is a powerful driver of solubility.[13] Solvents that can accept a hydrogen bond from the pyrazole N-H or donate a hydrogen bond to the nitro-group oxygens or the pyrazole nitrogen are likely to be more effective.

Experimental Determination of Thermodynamic Solubility

For definitive characterization, the Shake-Flask Method is the gold-standard for determining thermodynamic equilibrium solubility.[3][14] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Rationale for Solvent Selection

A diverse panel of solvents should be selected to probe the full range of interactions. The following table provides a recommended list, ordered by increasing polarity index, along with the rationale for their inclusion.

| Solvent | Polarity Index (Snyder) | Solvent Type | Rationale for Inclusion |

| n-Hexane | 0.1 | Non-polar, Aliphatic | To assess solubility driven by non-polar interactions (lipophilicity). |

| Toluene | 2.4 | Non-polar, Aromatic | To assess solubility in an aromatic, non-polar environment (π-π stacking). |

| Dichloromethane (DCM) | 3.1 | Polar Aprotic | A common, weakly polar solvent for organic synthesis. |

| Acetone | 5.1 | Polar Aprotic | A polar, aprotic solvent capable of accepting hydrogen bonds. |

| Ethyl Acetate | 4.4 | Polar Aprotic | An ester with moderate polarity and hydrogen bond accepting capability. |

| Ethanol | 4.3 | Polar Protic | A polar, protic solvent capable of both donating and accepting hydrogen bonds. |

| Methanol | 5.1 | Polar Protic | A highly polar, protic solvent, similar to ethanol but more polar. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | A highly polar, aprotic solvent with strong hydrogen bond accepting ability. |

Step-by-Step Experimental Protocol: Shake-Flask Method

This protocol describes a robust, self-validating system for obtaining high-quality solubility data.

1. Preparation:

- Accurately weigh approximately 5-10 mg of solid this compound into several 2 mL glass vials.

- To each vial, add 1 mL of a selected organic solvent from the panel. This ensures an excess of solid material, which is crucial for achieving equilibrium.

- Seal the vials tightly to prevent solvent evaporation.

2. Equilibration:

- Place the vials in a shaker or rotator set to a constant temperature (typically 25 °C for standard measurements).

- Agitate the samples for a minimum of 24 hours to ensure that equilibrium between the solid and dissolved compound is reached.[3] A longer period (48-72 hours) may be necessary and should be validated.

3. Phase Separation:

- After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

- Carefully withdraw an aliquot of the supernatant using a syringe.

- Immediately filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean HPLC vial. This step is critical to remove all undissolved solid particles.

4. Quantification:

- Prepare a series of calibration standards of the compound in a suitable solvent (e.g., DMSO or acetonitrile) at known concentrations.

- Analyze the filtered samples and calibration standards using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

- Construct a calibration curve by plotting the peak area against the concentration of the standards.

- Determine the concentration of the compound in the saturated sample solutions by interpolating their peak areas from the calibration curve.

5. Data Reporting:

- Report the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).